molecular formula C12H16N4O B8626234 5-(2-Piperazin-1-ylethyl)-2,1,3-benzoxadiazole

5-(2-Piperazin-1-ylethyl)-2,1,3-benzoxadiazole

Cat. No.: B8626234
M. Wt: 232.28 g/mol
InChI Key: FUAJPBCATCQDIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Piperazin-1-ylethyl)-2,1,3-benzoxadiazole is a compound that features a benzofurazan moiety linked to a piperazine ring via an ethyl chain. Benzofurazan derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-(2-Piperazin-1-ylethyl)-2,1,3-benzoxadiazole typically involves the reaction of benzofurazan derivatives with piperazine. One common method includes the nucleophilic substitution reaction where benzofurazan is reacted with piperazine in the presence of a suitable base . The reaction conditions often involve moderate temperatures and solvents like ethanol or methanol. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity.

Chemical Reactions Analysis

5-(2-Piperazin-1-ylethyl)-2,1,3-benzoxadiazole undergoes various chemical reactions, including:

Scientific Research Applications

5-(2-Piperazin-1-ylethyl)-2,1,3-benzoxadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activities make it useful in studying cellular processes and developing potential therapeutic agents.

    Medicine: Due to its anti-tumor and antibacterial properties, it is investigated for potential use in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Piperazin-1-ylethyl)-2,1,3-benzoxadiazole involves its interaction with specific molecular targets. The benzofurazan moiety can interact with cellular proteins and enzymes, leading to the modulation of various biochemical pathways. These interactions can result in the inhibition of tumor cell growth, antibacterial effects, and other biological activities .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H16N4O

Molecular Weight

232.28 g/mol

IUPAC Name

5-(2-piperazin-1-ylethyl)-2,1,3-benzoxadiazole

InChI

InChI=1S/C12H16N4O/c1-2-11-12(15-17-14-11)9-10(1)3-6-16-7-4-13-5-8-16/h1-2,9,13H,3-8H2

InChI Key

FUAJPBCATCQDIV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCC2=CC3=NON=C3C=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-[2-(Methanesulfonyloxy)ethyl]benzofurazan (242 mg, 1 mmol) and piperazine (0.86 g, 10 mmol) in DMF (9 ml) were stirred together at room temperature for 19 hours. The solvent was evaporated under reduced pressure and the residue was purified by flash column chromatography on silica gel eluting with CH2Cl2 /CH3OH/NH3 (Aq.); 90:10:1 to give the piperazine as a yellow solid (225 mg, 97%).
Name
5-[2-(Methanesulfonyloxy)ethyl]benzofurazan
Quantity
242 mg
Type
reactant
Reaction Step One
Quantity
0.86 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Yield
97%

Synthesis routes and methods II

Procedure details

tert-Butyl 4-[2-(2,1,3-benzoxadiazol-5-yl)ethyl]piperazine-1-carboxylate (470 mg, 1.4 mmol) was then dissolved in dioxane (10 mL) and added 7 mL of 4M HCl in dioxane. The reaction was stirred at room temperature overnight. Evaporated off all solvent and the residue was taken up in ethyl acetate basified with 1N NaOH. The ethyl acetate was separated and washed with brine then dried over Na2SO4 and evaporated to dryness. The residue was purified by chromatography using 5% (NH4OH:MeOH 1:10) in 95% DCM to yield 5-(2-piperazin-1-ylethyl)-2,1,3-benzoxadiazole. 1H-NMR (600 MHz, CDCl3): δ 7.72 (d, J=9.2 Hz, 1H), 7.28 (d, J=9.2 Hz, 1H), 2.92 (t, J=4.9 Hz, 2H), 2.88 (t, J=7.6 Hz, 1H), 2.65 (t, J=7.6 Hz, 1H). LC-MS: M+1=233.
Name
tert-Butyl 4-[2-(2,1,3-benzoxadiazol-5-yl)ethyl]piperazine-1-carboxylate
Quantity
470 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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